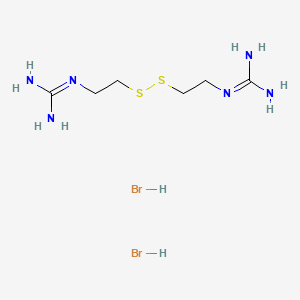![molecular formula C14H8BrClF4 B12850606 2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene CAS No. 85118-22-5](/img/structure/B12850606.png)
2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C13H8BrClF4. This compound is characterized by the presence of bromine, chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids like aluminum chloride (AlCl3) as a catalyst and anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous reagents and the need for precise control of reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives.
Oxidation Reactions: Products include quinones.
Reduction Reactions: Products include hydroquinones.
Aplicaciones Científicas De Investigación
2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-withdrawing groups like bromine, chlorine, and trifluoromethyl enhances its reactivity towards nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-chloro-2-(trifluoromethyl)benzene: Similar structure but lacks the 4-fluorophenylmethyl group.
2-Bromo-1-chloro-4-(trifluoromethyl)benzene: Similar structure but different substitution pattern.
Uniqueness
2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene is unique due to the presence of multiple halogen atoms and the trifluoromethyl group, which confer distinct chemical properties and reactivity. The combination of these substituents makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
85118-22-5 |
|---|---|
Fórmula molecular |
C14H8BrClF4 |
Peso molecular |
367.56 g/mol |
Nombre IUPAC |
2-bromo-1-[chloro-(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H8BrClF4/c15-12-7-9(14(18,19)20)3-6-11(12)13(16)8-1-4-10(17)5-2-8/h1-7,13H |
Clave InChI |
NQCHPKLCVPHTBF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=C(C=C(C=C2)C(F)(F)F)Br)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(Naphtho[1,2-d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12850529.png)


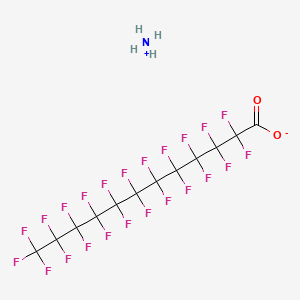
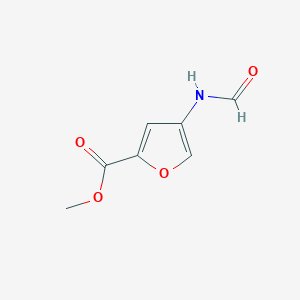
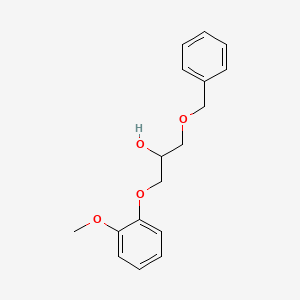
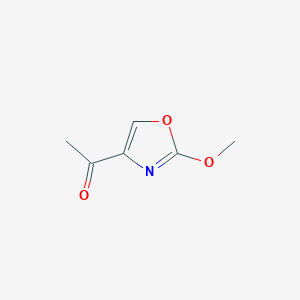
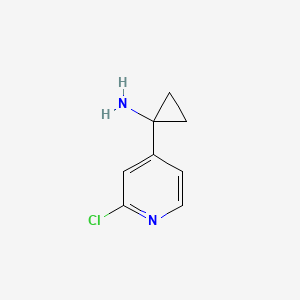

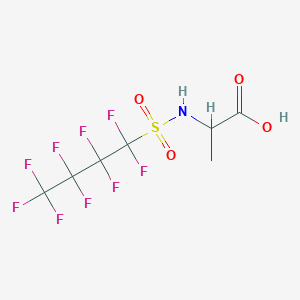
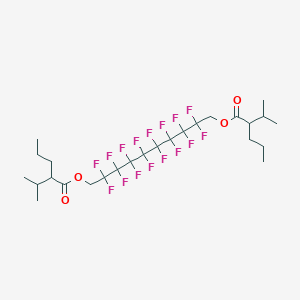
![4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide](/img/structure/B12850605.png)
